[(2-Bromo-4-methylphenyl)methyl](furan-2-ylmethyl)amine
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Overview
Description
(2-Bromo-4-methylphenyl)methylamine is an organic compound with the molecular formula C13H14BrNO. This compound is characterized by the presence of a bromine atom, a methyl group attached to a benzene ring, and a furan ring. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the reaction of 2-bromo-4-methylbenzyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2-Bromo-4-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine atom and furan ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenol
- 4-Bromo-2-methylphenol
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
(2-Bromo-4-methylphenyl)methylamine is unique due to the presence of both a bromine atom and a furan ring, which confer distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it valuable for specific research applications .
Properties
Molecular Formula |
C13H14BrNO |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(2-bromo-4-methylphenyl)-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C13H14BrNO/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h2-7,15H,8-9H2,1H3 |
InChI Key |
PJRQAGLTUVEZAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2=CC=CO2)Br |
Origin of Product |
United States |
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